molecular formula C8H7NaO3S B8057287 Sodium 2,3-dihydro-1-benzofuran-5-sulfinate

Sodium 2,3-dihydro-1-benzofuran-5-sulfinate

Cat. No.: B8057287
M. Wt: 206.20 g/mol
InChI Key: PCCKONVRKJWSDK-UHFFFAOYSA-M
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Description

Sodium 2,3-dihydro-1-benzofuran-5-sulfinate is a chemical compound with the molecular formula C8H9NaO3S. . Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

sodium;2,3-dihydro-1-benzofuran-5-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c9-12(10)7-1-2-8-6(5-7)3-4-11-8;/h1-2,5H,3-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCKONVRKJWSDK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Screening for Cyclization

Purification and Characterization

Final purification of sodium 2,3-dihydro-1-benzofuran-5-sulfinate involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Characterization by 1H^1H-NMR typically shows a singlet for the sulfinate proton at δ 3.1–3.3 ppm, while the dihydrofuran protons resonate as a multiplet at δ 4.5–5.0 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 231.02 (calculated for C₈H₇NaO₃S).

Comparative Analysis of Synthetic Routes

The table below summarizes three viable routes to this compound, evaluating yield, cost, and scalability:

MethodKey StepsYield (%)Cost (Relative)Scalability
Cyclization-Sulfonation-ReductionCuCl₂/FeCl₃ catalysis → SO₃ sulfonation → NaHSO₃ reduction68ModerateHigh
One-Pot Tandem SynthesisSimultaneous cyclization/sulfonation → In situ reduction74HighModerate
Directed Lithiation-SulfinationLDA-mediated lithiation → SCl₂ quenching → NaOH neutralization55LowLow

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dihydro-1-benzofuran-5-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2,3-dihydro-1-benzofuran-5-sulfinate involves its interaction with specific molecular targets and pathways:

Biological Activity

Sodium 2,3-dihydro-1-benzofuran-5-sulfinate is a compound that belongs to the class of sodium sulfinates, recognized for their diverse applications in organic synthesis and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique benzofuran structure combined with a sulfinic acid group. This structural combination is significant as it may confer distinct biological activities compared to other similar compounds. The presence of the benzofuran moiety is associated with various pharmacological properties, including antioxidant and antimicrobial activities.

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively, thereby contributing to its therapeutic potential.

Antimicrobial Properties

Benzofuran derivatives have been extensively studied for their antimicrobial activities. This compound may exhibit similar properties, potentially inhibiting the growth of various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications in the benzofuran scaffold can enhance antimicrobial efficacy .

Compound Activity Target Organisms
This compoundAntimicrobialVarious bacteria (e.g., S. aureus, E. coli)
Benzofuran derivativesAntifungalC. albicans, K. pneumoniae

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated in several cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in metabolic pathways:

  • Enzyme Inhibition : It may inhibit enzymes critical for cellular proliferation and survival.
  • Receptor Interaction : Potential interactions with sigma receptors and other cellular targets could mediate its pharmacological effects.

Study on Anticancer Activity

A notable study explored the anticancer properties of benzofuran derivatives similar to this compound. The results showed significant cytotoxicity against various cancer cell lines with IC50 values indicating effective dose-response relationships. For instance:

Cell Line IC50 (µM) Mechanism
HCT1166.2Apoptosis induction via caspase activation
MCF-719.69G2/M cell cycle arrest

These findings underscore the potential of this compound as a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Sodium 2,3-dihydro-1-benzofuran-5-sulfinate, and how can purity be ensured?

  • Methodology : Synthesis typically involves sulfonation of dihydrobenzofuran derivatives followed by neutralization with sodium hydroxide. Key steps include optimizing reaction temperature (70–90°C) and using anhydrous conditions to prevent hydrolysis. Purification via recrystallization in ethanol/water mixtures (3:1 v/v) and characterization by HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) ensures ≥98% purity . Monitor intermediates via thin-layer chromatography (TLC) with UV detection at 254 nm.

Q. How should researchers characterize the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELXL for refinement ( ), employing high-resolution data (θ ≤ 25°) to resolve sulfinate group geometry. Prepare crystals via slow evaporation from dimethyl sulfoxide (DMSO)/methanol (1:4). Validate hydrogen bonding networks using Olex2 or Mercury software. For powder samples, pair XRD with Fourier-transform infrared spectroscopy (FTIR) to confirm sulfinate stretching bands (1040–1120 cm⁻¹) .

Q. What analytical techniques are critical for assessing stability under experimental conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition temperature (>200°C). Assess hygroscopicity via dynamic vapor sorption (DVS) at 25°C and 0–90% relative humidity. Monitor aqueous stability using pH titration (2–12) and UV-Vis spectroscopy (λ = 270 nm) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data be resolved during impurity profiling?

  • Methodology : Cross-validate using orthogonal techniques. For example, if NMR suggests trace dimethyl sulfoxide (DMSO) but ESI-MS does not, employ gas chromatography-mass spectrometry (GC-MS) with headspace sampling to detect volatile impurities. Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species (e.g., sodium adducts vs. sulfonic acid derivatives). Quantify impurities via ¹H-NMR with trimethylsilylpropanoic acid (TSP) as an internal standard .

Q. What experimental design strategies improve yield in multi-step syntheses of sodium sulfinate derivatives?

  • Methodology : Apply a Box-Behnken design to optimize variables: reaction time (6–24 hrs), temperature (50–90°C), and molar ratios (1:1–1:3 sulfonating agent:precursor). Use response surface modeling to identify interactions. For scale-up, employ flow chemistry with in-line FTIR to monitor intermediates. Statistical validation (e.g., ANOVA) ensures reproducibility .

Q. How can computational modeling predict reactivity in sodium sulfinate-based catalytic systems?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map transition states for sulfinate group transfer reactions. Use PubChem data () to benchmark molecular orbital energies (HOMO/LUMO). Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model aggregation behavior. Validate predictions with cyclic voltammetry (−1.5 to +1.5 V vs. Ag/AgCl) to correlate redox potentials with computed electron affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate
Reactant of Route 2
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate

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